2-Benzyl-2,7-diaza-spiro[3.5]nonane dihydrochloride
Description
Properties
IUPAC Name |
2-benzyl-2,7-diazaspiro[3.5]nonane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-13(5-3-1)10-16-11-14(12-16)6-8-15-9-7-14;;/h1-5,15H,6-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQUAJSCPIMBKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C2)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence and Strategic Synthesis of the 2,7-Diazaspiro[3.5]nonane Scaffold: A Technical Guide for Drug Development Professionals
Introduction: The Rise of Three-Dimensional Scaffolds in Drug Design
The imperative to "escape from flatland" has driven a paradigm shift in medicinal chemistry, fostering a greater appreciation for three-dimensional (3D) molecular architectures.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their inherent rigidity and defined spatial arrangement of functional groups offer a powerful tool to modulate physicochemical properties such as aqueous solubility and metabolic stability.[2] Within this class of compounds, the 2,7-diazaspiro[3.5]nonane scaffold has emerged as a particularly noteworthy motif, primarily for its role as a versatile bioisostere for the ubiquitous piperidine and piperazine rings.[3][4][5] This guide will illuminate the synthetic pathways to this key scaffold and the strategic thinking that underpins its use in the development of novel therapeutics.
The 2,7-diazaspiro[3.5]nonane core offers a unique combination of a rigid azetidine ring fused with a flexible piperidine ring. This arrangement provides a distinct conformational profile compared to its monocyclic counterparts, enabling novel interactions with biological targets and potentially improving pharmacokinetic profiles.
Synthetic Strategies for Accessing the 2,7-Diazaspiro[3.5]nonane Core
The synthesis of the 2,7-diazaspiro[3.5]nonane scaffold and its derivatives has been approached through various multi-step sequences. Below, we detail two distinct and illustrative synthetic routes, highlighting the key transformations and the rationale for the chosen reagents and conditions.
Route A: Synthesis of 1-Carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester
A method for the synthesis of a protected 2,7-diazaspiro[3.5]nonane derivative is outlined in patent CN102659678B.[6] This route is notable for its efficiency and suitability for larger-scale preparation, boasting a high total yield.[6] The key steps involve the formation of a piperidinone precursor followed by an epoxidation and ring-enlargement sequence.
Experimental Protocol:
Step 1: Synthesis of the Piperidinone Precursor (Compound VI)
-
To a solution of Compound II and Compound V in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), sodium hydride (NaH) is added.
-
The reaction mixture is heated to a temperature between 60°C and 120°C.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the product, Compound VI, is isolated and purified.
Causality and Insights: This step likely involves a nucleophilic addition or substitution reaction to construct the core piperidine ring of the precursor. The use of a strong base like NaH suggests the deprotonation of an acidic proton to generate a nucleophile. The choice of a polar aprotic solvent like THF or DMF is standard for such reactions.
Step 2: Epoxidation and Ring-Enlargement to Yield the Final Product (Compound I)
-
Compound VI is dissolved in a solvent such as dichloromethane (DCM) or acetonitrile.
-
An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution. The molar ratio of Compound VI to the superoxide is typically in the range of 1.0:1.0 to 1.0:1.5.[6]
-
The reaction is allowed to proceed at a temperature between 10°C and 60°C.
-
Following the completion of the reaction, the final product, 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (Compound I), is isolated and purified. The overall yield for this two-step process is reported to be approximately 70.7%.[6]
Causality and Insights: The epoxidation of an alkene within Compound VI, followed by a base- or acid-catalyzed ring-opening and subsequent intramolecular cyclization, would lead to the formation of the spirocyclic azetidine ring. This type of transformation is a powerful strategy for constructing strained ring systems.
Workflow Diagram:
Caption: Synthetic workflow for a protected 2,7-diazaspiro[3.5]nonane derivative.
Route B: Multi-step Synthesis of tert-Butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate
Patent CN111620869A describes a seven-step synthesis to access a different regioisomer of the protected diazaspiro[3.5]nonane scaffold.[7] This route highlights a different strategy for constructing the spirocyclic core.
Experimental Protocol:
Step 1: Malonate Addition
-
Compound 1 is reacted with diethyl malonate in ethanol to yield Compound 2.[7]
Step 2: Reduction
-
Compound 2 is treated with lithium borohydride in THF to produce Compound 3.[7]
Step 3: Sulfonylation
-
Compound 3 is reacted with p-toluenesulfonyl chloride in DCM to give Compound 4.[7]
Step 4: Intramolecular Cyclization
-
Compound 4 undergoes a ring-closing reaction in the presence of cesium carbonate in acetonitrile to form the spirocyclic Compound 5.[7]
Step 5: Reduction
-
Compound 5 is reduced using magnesium turnings in methanol to afford Compound 6.[7]
Step 6: Boc Protection
-
Compound 6 is reacted with di-tert-butyl dicarbonate (Boc anhydride) in DCM to yield the protected Compound 7.[7]
Step 7: Deprotection
-
The final deprotection of Compound 7 is achieved using palladium on carbon in methanol to give the target molecule, Compound 8.[7]
Causality and Insights: This lengthy but versatile route builds the two rings sequentially. The initial steps construct a functionalized piperidine precursor. The key cyclization in Step 4 likely proceeds via an intramolecular nucleophilic substitution, where a deprotonated amine attacks a carbon bearing a tosylate leaving group. The subsequent reduction and protection/deprotection steps are standard transformations to arrive at the desired final product.
Workflow Diagram:
Caption: A seven-step synthetic route to a protected 1,7-diazaspiro[3.5]nonane.
Strategic Application in Drug Discovery: A Superior Bioisostere
The true value of the 2,7-diazaspiro[3.5]nonane scaffold lies in its application as a bioisostere for piperidine and piperazine, two of the most common saturated heterocyclic motifs in approved drugs. Bioisosteric replacement is a powerful strategy in drug design to fine-tune the physicochemical and pharmacological properties of a lead compound.[1]
The Rationale for Bioisosteric Replacement
Replacing a piperidine or piperazine ring with a 2,7-diazaspiro[3.5]nonane moiety can lead to several beneficial outcomes:
-
Increased Three-Dimensionality (Fsp³): The spirocyclic nature of the scaffold increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ count is often correlated with improved clinical success rates, as it can lead to better target engagement and selectivity.[2]
-
Modulation of Physicochemical Properties: The rigid, 3D shape of the spirocycle can disrupt crystal packing, leading to improved aqueous solubility. It also influences the lipophilicity (logP) of the molecule in a predictable manner.[2]
-
Improved Metabolic Stability: The quaternary spirocyclic carbon is not susceptible to metabolic oxidation, which can be a liability for simpler cyclic amines.[4]
-
Novel Exit Vectors: The spirocyclic core provides unique exit vectors for substituents, allowing for the exploration of new chemical space and potentially novel interactions with the target protein.
Conceptual Diagram of Bioisosterism:
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- 7. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Leveraging 2-Benzyl-2,7-diaza-spiro[3.5]nonane as a Versatile Building Block in Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
The modern paradigm of drug discovery increasingly emphasizes the need to "escape from flatland"—a strategic shift away from planar, aromatic-rich molecules towards more three-dimensional, sp³-hybridized scaffolds.[1] This approach often yields compounds with improved physicochemical properties, including enhanced solubility, greater metabolic stability, and superior selectivity for their biological targets. Spirocyclic systems, which feature two rings connected by a single common atom, are exemplary of this design philosophy. Their inherent rigidity locks the molecule into a well-defined conformation, reducing the entropic penalty upon binding to a target protein and providing precise vectors for substituent placement.[2]
The 2,7-diaza-spiro[3.5]nonane scaffold has emerged as a particularly valuable motif in this context. Its utility is highlighted by its incorporation into recently approved therapeutics, where it serves as a conformationally restricted bioisostere of more flexible diamines like piperazine.[2] This guide focuses on a key derivative, 2-Benzyl-2,7-diaza-spiro[3.5]nonane , a versatile and commercially available building block. The presence of a benzyl group on the azetidine nitrogen (N2) provides temporary protection, while the secondary amine on the piperidine ring (N7) serves as a prime handle for molecular diversification.
This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the strategic applications and detailed experimental protocols for utilizing 2-Benzyl-2,7-diaza-spiro[3.5]nonane in the synthesis of novel chemical entities.
Physicochemical Properties and Structural Features
2-Benzyl-2,7-diaza-spiro[3.5]nonane is a robust building block whose unique architecture underpins its utility. The spirocyclic fusion of an azetidine and a piperidine ring creates a rigid framework that orients substituents in distinct spatial regions.
Caption: Chemical structure of 2-Benzyl-2,7-diaza-spiro[3.5]nonane.
Table 1: Physicochemical and Handling Information
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₀N₂ | [3] |
| Molecular Weight | 216.32 g/mol | [3] |
| CAS Number | 1194374-44-1 (Free Base) 1965309-95-8 (Dihydrochloride Salt) | [4][5] |
| Appearance | Typically an oil or low-melting solid | - |
| Handling | Often supplied as the dihydrochloride salt, which is a stable, crystalline solid.[6][7] Prior to reaction, the free base must be generated, typically by treatment with an aqueous base (e.g., NaOH, K₂CO₃) and extraction into an organic solvent. | - |
Strategic Rationale for Application
The selection of a building block is a critical decision in a synthesis campaign. 2-Benzyl-2,7-diaza-spiro[3.5]nonane offers several distinct advantages that justify its use.
-
Defined Exit Vector: The secondary amine at the N7 position provides a single, unambiguous point for chemical modification. This allows for the controlled extension of the molecule into a specific region of a target's binding pocket, which is a cornerstone of structure-activity relationship (SAR) studies.
-
Conformational Rigidity: Unlike linear or monocyclic diamines, the spirocyclic core restricts bond rotation. This pre-organization can lead to higher binding affinity by minimizing the entropic cost of binding.
-
Proven Bioisostere: The 2,7-diaza-spiro[3.5]nonane core has been successfully employed as a bioisosteric replacement for piperazine, offering a different conformational and physicochemical profile that can overcome challenges related to potency, selectivity, or pharmacokinetics.[2]
-
Success in Challenging Targets: This scaffold has been instrumental in the development of novel benzothiazinones with potent, broad-spectrum activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (MTB) and nontuberculous mycobacteria (NTM).[8][9][10] In this context, the spirocyclic moiety was crucial for establishing key interactions and enhancing efficacy against clinically relevant strains.[8][11]
Caption: Logical relationship showing the utility of the N7 amine as an exit vector.
Key Synthetic Transformations: Protocols and Mechanistic Insights
The true power of this building block is realized through the selective functionalization of its secondary amine. The following protocols detail the most critical and widely applicable transformations.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling
This reaction is the premier method for forming carbon-nitrogen bonds, enabling the introduction of aryl or heteroaryl groups—moieties ubiquitous in pharmaceuticals.[12] The choice of ligand, base, and solvent is critical for achieving high yields and accommodating sensitive functional groups.
Causality Behind the Choices:
-
Catalyst System: A palladium(II) precatalyst is often used, which is reduced in situ to the active Pd(0) species.[13]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos) are essential. They stabilize the Pd(0) center, facilitate the oxidative addition of the aryl halide, and promote the final, often rate-limiting, reductive elimination step to form the C-N bond.[12][14]
-
Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the secondary amine, generating the active nucleophile without competing in the reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[13]
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), 2-Benzyl-2,7-diaza-spiro[3.5]nonane (1.1 eq, free base), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XantPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Direct N-Alkylation with Alkyl Halides
This is a classical and straightforward method for introducing alkyl substituents at the N7 position. The reaction proceeds via an Sₙ2 mechanism.
Causality Behind the Choices:
-
Alkylating Agent: Alkyl iodides are the most reactive, followed by bromides and chlorides.
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is used to scavenge the hydrogen halide byproduct, driving the reaction to completion.[15] DIPEA is preferred if the substrate is sensitive to strong bases.
-
Solvent: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they solvate the cation but not the amine nucleophile, accelerating the Sₙ2 reaction.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 2-Benzyl-2,7-diaza-spiro[3.5]nonane (1.0 eq, free base) in acetonitrile.
-
Reagent Addition: Add the alkyl halide (1.1 eq) followed by potassium carbonate (2.0 eq).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) to accelerate the reaction. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.[15]
-
Purification: Dissolve the residue in dichloromethane, wash with saturated aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[15]
Protocol 3: Debenzylation via Catalytic Hydrogenolysis
Should functionalization of the N2 position be required, the benzyl group can be readily cleaved under standard hydrogenolysis conditions.
Causality Behind the Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the most common and effective catalyst for cleaving benzyl-nitrogen bonds.
-
Hydrogen Source: Hydrogen gas (H₂) is the standard reductant. Alternatively, transfer hydrogenation using a source like ammonium formate can be employed for setups without access to a hydrogen gas line.
Step-by-Step Methodology:
-
Setup: Dissolve the N-benzylated substrate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a flask appropriate for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol% Pd) to the solution.
-
Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (typically balloon pressure is sufficient). Stir vigorously at room temperature for 12-24 hours.
-
Workup: Carefully vent the hydrogen atmosphere and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the debenzylated product, which can often be used without further purification.
Data Presentation: Representative Product Characterization
The following table provides an example of the expected analytical data for a hypothetical product derived from a Buchwald-Hartwig reaction.
Table 2: Representative Characterization Data for a Functionalized Product
| Structure | Reaction | Yield | Key ¹H NMR Data (400 MHz, CDCl₃) | MS (ESI+) |
| Buchwald-Hartwig | 85% | δ 7.20-7.40 (m, 5H, Bn-H), 6.80 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H) | m/z [M+H]⁺ found: 309.20 |
(Note: The image link is a placeholder; in a real scenario, a structure would be drawn here.)
Conclusion
2-Benzyl-2,7-diaza-spiro[3.5]nonane is more than just a chemical reagent; it is a strategic tool for medicinal chemists seeking to introduce conformational rigidity and three-dimensionality into their molecules. Its proven success in challenging therapeutic areas, combined with its straightforward functionalization via robust chemical methods like Buchwald-Hartwig amination and N-alkylation, establishes it as a high-value building block. By understanding the rationale behind its application and employing the detailed protocols provided herein, researchers can effectively leverage this scaffold to accelerate the discovery of next-generation therapeutics.
References
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Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diaza-spiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]
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Acta Crystallographica Section E: Crystallographic Communications. 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. [Link]
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ACS Medicinal Chemistry Letters. 2,7-Diazaspiro[16][16]nonanes for the Treatment or Prevention of Cancers and Diabetes. [Link]
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ACS Publications. Discovery, Design, and Synthesis of Novel 2‑Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]
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Royal Society of Chemistry. An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. [Link]
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ResearchGate. Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
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ResearchGate. Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diaza-spiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]
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ChemRxiv. DOS-like strategy for the spirocyclic MedChem relevant building blocks via Petasis / Grubbs reactions sequence. [Link]
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ResearchGate. Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. [Link]
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MDPI. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]
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ACS Publications. Discovery, Design, and Synthesis of Novel 2‐Benzyl-2,7- diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. [Link]
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University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
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ResearchGate. Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]
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Drug Hunter. The Spirocycle Surge in Drug Discovery. [Link]
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French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
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PrepChem. Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. [Link]
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ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
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PubChem. 2,7-Diazaspiro[3.5]nonane. [Link]
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Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 2-Benzyl-2,7-diaza-spiro[3.5]nonane Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Benzyl-2,7-diaza-spiro[3.5]nonane derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of poor aqueous solubility with this promising class of compounds.
The 2,7-diazaspiro[3.5]nonane scaffold is a rigid, three-dimensional structure that has garnered significant attention in medicinal chemistry for its potential in developing novel therapeutics, including potent antitubercular agents.[1][2] However, the inherent properties of this spirocyclic system, often combined with lipophilic substituents like the benzyl group, can lead to significant solubility challenges, hindering preclinical development.[3][4] This guide is designed to provide a logical, step-by-step framework for diagnosing and overcoming these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the development of 2-Benzyl-2,7-diaza-spiro[3.5]nonane derivatives.
Q1: Why are my 2-Benzyl-2,7-diaza-spiro[3.5]nonane derivatives exhibiting poor aqueous solubility?
A1: The limited solubility of these derivatives typically stems from a combination of structural and solid-state factors:
-
Molecular Rigidity and Lipophilicity: The spirocyclic core imparts a rigid, three-dimensional conformation.[3] When combined with a large, nonpolar group like benzyl, the overall lipophilicity of the molecule increases significantly. This hydrophobic character makes it energetically unfavorable for the molecule to interact with polar water molecules.
-
Crystal Lattice Energy: Poorly soluble compounds are often highly crystalline. The strong intermolecular forces within the crystal lattice (crystal lattice energy) must be overcome by the energy of solvation for dissolution to occur.[5] If the lattice energy is too high, the compound will have low solubility.
-
Weak Solute-Solvent Interactions: The principle of "like dissolves like" is fundamental.[6][7] The largely nonpolar structure of the parent molecule results in weak interactions with highly polar water molecules, leading to poor solvation and solubility.
Q2: I have a new derivative with very low solubility. What is the first and most critical step I should take?
A2: Your first step is to quantitatively assess the problem by determining the compound's pH-solubility profile . The 2,7-diaza-spiro[3.5]nonane core contains two basic nitrogen atoms, making the molecule's solubility highly dependent on pH.[8][9]
Causality: The nitrogen atoms can be protonated in acidic conditions, forming a cationic species. This ionization dramatically increases the molecule's polarity, enhancing its interaction with water and thereby increasing its solubility.[10][11] Understanding how solubility changes with pH is crucial for all subsequent development. It will tell you if simple pH adjustment is a viable strategy for your intended application (e.g., oral vs. intravenous formulations).
Actionable Step: Proceed to Protocol 1: Foundational pH-Solubility Profile Generation to systematically measure solubility across a physiologically relevant pH range.
Q3: My compound's solubility increases significantly at low pH, but I need to work at a neutral pH. What is my best option?
A3: This is a common scenario. If pH adjustment isn't feasible for the final application, salt formation is the most direct and widely accepted strategy.[10][12][13] By reacting your basic drug with an acid, you form a stable, solid salt that can be isolated. When this salt is dissolved in a neutral aqueous medium, it can achieve a transiently higher concentration (supersaturation) than the free base, which can significantly improve the dissolution rate and bioavailability.[10]
Expertise & Experience: The choice of the counterion is critical. Different counterions (e.g., hydrochloride, mesylate, tartrate) will produce salts with varying properties, including solubility, stability, and hygroscopicity.[5] Therefore, a salt screening study is often necessary to identify the optimal form.
Actionable Step: Refer to Protocol 2: Small-Scale Salt Formation Feasibility & Screening to test various pharmaceutically acceptable counterions.
Q4: Salt formation improved solubility, but not enough for my desired formulation concentration. What other strategies can I explore?
A4: If pH modification and salt formation are insufficient, you should consider more advanced chemical and formulation-based approaches. The choice depends on your development stage and desired route of administration.
-
Co-solvents: For liquid formulations, using a mixture of water and a water-miscible organic solvent (a co-solvent) can substantially increase solubility.[14][15] Common co-solvents include DMSO, PEG300, ethanol, and propylene glycol. This is a rapid method for early-stage in vitro and in vivo studies.
-
Prodrug Approach: This involves chemically modifying the molecule to create a more soluble "prodrug" that converts back to the active parent drug in vivo.[16][17] For an amine-containing compound, you could add a promoiety containing an ionizable group (like a phosphate) to drastically increase water solubility.[18] This is a more involved strategy typically reserved for lead candidates.
-
Formulation Technologies: These strategies focus on manipulating the physical form of the active pharmaceutical ingredient (API) rather than its chemistry.[15][19]
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[20]
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix creates an amorphous, higher-energy solid form.[21][22] This amorphous form lacks a strong crystal lattice and dissolves more readily, often creating a supersaturated solution.
-
The following diagram outlines a logical workflow for selecting a solubility enhancement strategy.
Caption: Decision workflow for solubility enhancement.
Experimental Protocols
These protocols provide a validated, step-by-step approach to key solubility experiments.
Protocol 1: Foundational pH-Solubility Profile Generation (Shake-Flask Method)
This protocol determines the equilibrium solubility of your compound at various pH values. The shake-flask method is considered the gold standard for solubility measurement.[23]
Materials:
-
2-Benzyl-2,7-diaza-spiro[3.5]nonane derivative
-
Series of biocompatible buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
HPLC-grade water, acetonitrile, and relevant solvents for analysis
-
Calibrated pH meter
-
Analytical balance
-
Vials (e.g., 2 mL glass vials with screw caps)
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UPLC-UV system for quantification
Procedure:
-
Preparation: Prepare a series of buffers (e.g., at pH 2, 4, 5, 6, 6.8, 7.4, 8, and 10).
-
Compound Addition: To a series of labeled vials, add an excess amount of the solid compound (enough that some solid remains undissolved at the end of the experiment). This ensures saturation.[23]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each buffer to its corresponding vial.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Crucial: This step must be done carefully to avoid disturbing the solid pellet.
-
Dilution & Analysis: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration using a validated HPLC/UPLC method.
-
Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the measured final pH of each buffer solution.
Protocol 2: Small-Scale Salt Formation Feasibility & Screening
This protocol allows for a rapid assessment of salt formation with various counterions using a minimal amount of material.
Materials:
-
Your 2-Benzyl-2,7-diaza-spiro[3.5]nonane derivative (free base)
-
A selection of pharmaceutically acceptable acids (see table below)
-
A range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)
-
Small glass vials or test tubes
-
Stir plate and magnetic stir bars
-
Microscope
Procedure:
-
Stock Solutions: Prepare stock solutions of your free base in several different solvents. Also, prepare equimolar stock solutions of the selected acids.
-
Reaction Setup: In a small vial, add a known amount of the free base solution.
-
Acid Addition: Slowly add 1.0 equivalent of an acid stock solution while stirring.
-
Observation: Observe the mixture for any signs of precipitation. The formation of a crystalline solid suggests successful salt formation. If no solid forms, try cooling the solution or allowing the solvent to evaporate slowly.
-
Characterization (Optional but Recommended): If a solid is obtained, isolate it by filtration, wash with a small amount of cold solvent, and dry. Characterize the solid using techniques like Differential Scanning Calorimetry (DSC) to confirm a new melting point or Powder X-ray Diffraction (PXRD) to confirm a new crystal form.
-
Solubility Test: Perform a quick solubility test on the new salt form in water or a neutral buffer (as per Protocol 1) to see if there is an improvement over the free base.
Table 1: Common Counterions for Salt Screening of Basic Drugs
| Counterion (Acid) | Type | pKa | Notes |
| Hydrochloride (HCl) | Strong | -7.0 | Very common, often highly soluble but can be hygroscopic. |
| Sulfate (H₂SO₄) | Strong | -3.0 | Can form di-salts, generally good solubility. |
| Mesylate (CH₃SO₃H) | Strong | -1.9 | Good crystallinity and solubility. |
| Tosylate (p-TsOH) | Strong | -2.8 | Often produces stable, crystalline salts. |
| Maleate (Maleic Acid) | Weak | 1.9, 6.1 | Can lead to stable, crystalline salts. |
| Tartrate (Tartaric Acid) | Weak | 3.0, 4.4 | Chiral counterion, useful for resolutions. |
| Citrate (Citric Acid) | Weak | 3.1, 4.8, 6.4 | Can form multiple salt stoichiometries. |
Protocol 3: Co-solvent Screening for Enhanced Solubility
This protocol helps identify an effective co-solvent system for liquid formulations.
Materials:
-
Your compound (free base or a salt form)
-
Co-solvents: Dimethyl sulfoxide (DMSO), Polyethylene glycol 300/400 (PEG300/400), Ethanol, Propylene Glycol (PG)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and/or sonicator
Procedure:
-
Neat Solvent Solubility: First, attempt to dissolve a known high concentration of your compound (e.g., 50 mg/mL) in each neat co-solvent (100% DMSO, 100% PEG300, etc.) to determine its maximum solubility in each.
-
Binary Systems: Based on the results, select the best co-solvents. Prepare binary mixtures of the co-solvent with your aqueous buffer. For example, prepare 10%, 20%, 30%, 40%, and 50% solutions of DMSO in PBS.
-
Solubility Measurement: Add an excess of your compound to each co-solvent/buffer mixture.
-
Equilibration: Vortex and/or sonicate the samples to facilitate dissolution.[24] Allow them to equilibrate at a controlled temperature for 1-2 hours (kinetic solubility) or 24 hours (equilibrium solubility).
-
Analysis: Centrifuge the samples to pellet undissolved solid. Filter the supernatant and analyze the concentration via HPLC/UPLC.
-
System Selection: Plot the solubility versus the percentage of co-solvent. Select the system that provides the desired solubility with the lowest possible percentage of organic solvent to minimize potential toxicity. A common starting formulation for in vivo studies is a vehicle containing DMSO, PEG300, and Tween 80 in saline.[14]
The diagram below illustrates the fundamental principle of how pH modification enhances the solubility of a diaza-spiro compound.
Caption: Mechanism of pH-dependent solubility.
References
-
Pinto, M., & GALA, D. (2007). Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry, 7(7), 677-688. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44295. Retrieved from [Link]
-
Fako, E., & Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44247-44295. Retrieved from [Link]
-
Wang, Z., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
de Oliveira, R. S., et al. (2022). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 27(19), 6529. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]
-
ResearchGate. (n.d.). Prodrug strategies to overcome poor water solubility. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
-
YouTube. (2012). Factors that Affect Solubility - CLEAR & SIMPLE. Retrieved from [Link]
-
Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
-
Faria, C. A., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 17(3), 324. Retrieved from [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
FCT EMIS. (n.d.). Factors Affecting solubility curve. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]
-
American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]
-
ResearchGate. (2010). Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. Retrieved from [Link]
-
MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Spiro Compounds: A Brief History. Retrieved from [Link]
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Navigating the Spirocyclic Labyrinth: A Technical Guide to Minimizing Byproducts in Petasis/Grubbs Reactions
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the powerful Petasis-Grubbs reaction sequence to construct complex spirocyclic architectures. While this tandem strategy offers an elegant route to novel chemical matter, it is not without its challenges. The interface between the multicomponent Petasis reaction and the sensitive Grubbs ring-closing metathesis (RCM) can be a fertile ground for byproduct formation, leading to diminished yields and complex purification profiles.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and a causal understanding of the underlying chemistry to empower you to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered when performing the Petasis-Grubbs sequence for spirocycle synthesis.
Q1: My Petasis reaction seems to be the source of issues in the subsequent Grubbs RCM. What are the likely culprits?
A1: Impurities from the Petasis reaction are a primary cause of problems in the Grubbs RCM step. The most common culprits are residual amines and boronic acids. Amines, particularly primary amines, can coordinate to the ruthenium center of the Grubbs catalyst, leading to catalyst deactivation or decomposition.[1][2][3] Boronic acids and their derivatives can also interfere with the catalytic cycle. Therefore, rigorous purification of the Petasis product is paramount.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my starting diene after the Grubbs reaction. What is happening?
A2: This is likely due to catalyst deactivation before the ring-closing can occur. As mentioned in A1, residual reagents from the Petasis reaction are a common cause. It is also possible that the solvent and reagents for the Grubbs reaction are not sufficiently deoxygenated, as Grubbs catalysts are sensitive to oxygen in solution.[4]
Q3: My Grubbs RCM is producing a significant amount of oligomers/dimers instead of the desired spirocycle. How can I favor the intramolecular reaction?
A3: The formation of oligomers or dimers is a classic issue in RCM and points to the intermolecular reaction competing with the desired intramolecular cyclization.[5] This is primarily controlled by the concentration of your substrate. Running the reaction at high dilution (typically 0.001-0.05 M) favors the intramolecular pathway. The optimal concentration is substrate-dependent and may require some optimization.
Q4: The double bond in my final spirocycle has migrated. Why is this happening and how can I prevent it?
A4: Double bond isomerization is a known side reaction in olefin metathesis, particularly with second-generation Grubbs catalysts at elevated temperatures. This occurs via the formation of ruthenium hydride species. To minimize isomerization, it is advisable to use the lowest effective reaction temperature and shorter reaction times. In some cases, the addition of a mild acid, like acetic acid, can suppress this side reaction.
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to overcoming common hurdles in the Petasis-Grubbs sequence.
Problem 1: Low Yield or No Reaction in the Grubbs RCM Step
This is often the most frustrating issue and typically points to problems with catalyst activity.
The ruthenium catalyst in the Grubbs reaction is sensitive to a variety of functional groups and impurities. The most likely cause of failure when using a Petasis product is the presence of residual amines from the first step. Amines can act as Lewis bases and coordinate to the electron-deficient ruthenium center, inhibiting substrate binding and catalytic turnover.
Caption: Troubleshooting workflow for low RCM yield.
Protocol 1: Rigorous Purification of the Petasis Product
-
Initial Work-up: After the Petasis reaction, perform an aqueous work-up to remove the bulk of water-soluble impurities. An acidic wash (e.g., 1M HCl) can help remove residual amines, followed by a basic wash (e.g., saturated NaHCO₃) to remove acidic components.
-
Chromatography: Perform column chromatography on silica gel. It is crucial to choose an eluent system that provides good separation between your desired diene and any unreacted starting materials or byproducts.
-
Final Analysis: After purification, obtain a high-resolution ¹H NMR and LC-MS to confirm the absence of impurities, particularly amines and boronic acid derivatives.
Problem 2: Dominance of Oligomeric/Dimeric Byproducts in Grubbs RCM
This issue arises from the intermolecular reaction outcompeting the desired intramolecular ring-closing.
The principle of high dilution is key to favoring intramolecular reactions. At lower concentrations, the probability of two substrate molecules finding each other in solution is significantly reduced compared to the probability of the two ends of the same molecule reacting.
A systematic approach to optimizing the concentration is recommended.
| Concentration (M) | Expected Outcome | Recommendation |
| > 0.1 | High likelihood of oligomerization | Decrease concentration significantly |
| 0.01 - 0.05 | Good starting point for many systems | If oligomers persist, decrease concentration further |
| < 0.005 | Favors intramolecular reaction | May require longer reaction times or higher catalyst loading |
Protocol 2: Optimization of Reaction Concentration
-
Set up Parallel Reactions: Prepare three to four small-scale reactions (e.g., using 10-20 mg of your Petasis product) in parallel.
-
Vary Concentration: Dissolve the substrate in the chosen solvent to achieve a range of concentrations, for example, 0.05 M, 0.01 M, and 0.005 M.
-
Constant Parameters: Keep the catalyst loading (e.g., 5 mol%), temperature, and reaction time constant across all reactions.
-
Analysis: After the reaction time, analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the ratio of the desired spirocycle to the dimeric/oligomeric byproducts.
-
Scale-up: Once the optimal concentration is identified, you can confidently scale up the reaction.
Byproduct Spotlight: Understanding and Mitigating Unwanted Side Reactions
A deeper understanding of how byproducts form is crucial for developing effective mitigation strategies.
Petasis Reaction Byproducts
The Petasis reaction, a multicomponent coupling of an amine, a carbonyl, and a boronic acid, is generally high-yielding.[6] However, certain side reactions can occur.
This involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an undesired byproduct and consumption of the boronic acid. This is more prevalent with electron-rich aryl boronic acids.
Mitigation:
-
Solvent Choice: Using polar aprotic solvents can sometimes suppress this side reaction.
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize protodeboronation.
In some cases, particularly with highly reactive aldehydes and boronic acids, a direct alkylation of the amine can occur, bypassing the desired three-component coupling.[6][7]
Mitigation:
-
Order of Addition: Adding the boronic acid last, after the formation of the iminium ion intermediate from the amine and aldehyde, can sometimes minimize this byproduct.
Grubbs RCM Byproducts
The Grubbs reaction is a powerful tool for ring formation, but it is not without its own set of potential side reactions.
As discussed in the troubleshooting section, this is a common issue arising from intermolecular reactions.
Caption: Competing intramolecular vs. intermolecular metathesis.
Mitigation:
-
High Dilution: This is the most effective strategy.[4]
-
Slow Addition: In some cases, slow addition of the substrate to a solution of the catalyst can also favor the intramolecular pathway.
The migration of the double bond in the product is a known side reaction, particularly with more active second-generation catalysts.
Mitigation:
-
Catalyst Choice: First-generation Grubbs catalysts are generally less prone to causing isomerization.
-
Temperature and Time: Use the mildest possible conditions.
-
Additives: The addition of 1,4-benzoquinone or acetic acid has been shown to suppress isomerization in some systems.
Concluding Remarks
The successful synthesis of spirocycles using the Petasis-Grubbs sequence is a testament to the power of modern synthetic methodology. However, it requires a careful and considered approach. By understanding the potential pitfalls and armed with the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rates, minimize byproduct formation, and accelerate their research and development efforts. Remember that each substrate is unique, and a degree of empirical optimization is often necessary. We hope this guide serves as a valuable resource in your synthetic endeavors.
References
- N. A. Petasis, & I. Akritopoulou. (1993). A new and practical synthesis of naftifine. Tetrahedron Letters, 34(4), 583-586.
-
González-Lainez, M., & Candeias, N. R. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(21), 11335-11388. [Link]
-
Organic Chemistry Portal. (n.d.). Petasis Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Petasis reaction. In Wikipedia. [Link]
-
Herasym, M. V., et al. (2022). DOS-Like Strategy for the Spirocyclic MedChem Relevant Building Blocks via Petasis/Grubbs Reactions Sequence. Chemistry – A European Journal, 28(31), e202200681. [Link]
-
Baldwin, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]
- Gansäuer, A., & Pierobon, M. (2008). Stability of Second Generation Grubbs' Alkylidenes to Primary Amines: Formation of Novel Ruthenium-Amine Complexes.
-
Wikipedia. (2023, November 15). Ring-closing metathesis. In Wikipedia. [Link]
-
Herasym, M. V., et al. (2022). DOS-Like Strategy for the Spirocyclic MedChem Relevant Building Blocks via Petasis/Grubbs Reactions Sequence. ChemRxiv. [Link]
-
Graphviz. (n.d.). DOT Language. [Link]
-
Graphviz. (n.d.). Drawing graphs with dot. [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
- Fogg, D. E., & dos Santos, E. N. (2004). Tandem catalysis: a fruitful approach to the selective synthesis of new materials. Coordination Chemistry Reviews, 248(21-24), 2365-2379.
-
Al-Enezi, M. Y., et al. (2021). Highly efficient Ru(ii)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions. RSC Advances, 11(60), 37866-37876. [Link]
-
Nun, P., Martinez, J., & Lamaty, F. (2010). Microwave-Assisted Neat Procedure for the Petasis Reaction. Synthesis, 2010(12), 2063-2068. [Link]
- Churches, Q. I., et al. (2012). A Scalable Approach to Primary Amines via the Petasis Reaction. Organic Letters, 14(18), 4778-4781.
- Moore, J. S., et al. (2009). Stability of Second Generation Grubbs' Alkylidenes to Primary Amines: Formation of Novel Ruthenium-Amine Complexes. Journal of the American Chemical Society, 131(31), 10860-10861.
- Zhang, J., et al. (2020). Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines.
- de Souza, R. Y., et al. (2015). Insights on the Petasis Borono-Mannich Multicomponent Reaction Mechanism. RSC Advances, 5(94), 76337-76341.
- Schaus, S. E., et al. (2013). Catalytic Diastereoselective Petasis Reactions. Journal of the American Chemical Society, 135(4), 1292-1295.
- Yi, J., et al. (2019). Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluoroborates. Organic Letters, 21(12), 4853-4858.
-
Organic Syntheses. (n.d.). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. [Link]
- Lummiss, J. A. M., et al. (2014). Amine-Mediated Degradation in Olefin Metathesis Reactions that Employ the Second-Generation Grubbs Catalysts.
- Hoveyda, A. H., et al. (2011). Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis.
- Grela, K. (2017).
- Fogg, D. E., & Gunn, L. (2017).
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
